molecular formula C13H20N2 B11803142 4-(1-Isobutylpyrrolidin-2-yl)pyridine

4-(1-Isobutylpyrrolidin-2-yl)pyridine

Cat. No.: B11803142
M. Wt: 204.31 g/mol
InChI Key: AZFOIOPEINNATJ-UHFFFAOYSA-N
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Description

4-(1-Isobutylpyrrolidin-2-yl)pyridine ( 1352541-44-6) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . This molecule features a pyridine ring linked to a pyrrolidine system substituted with an isobutyl group, a structural motif commonly employed in the design and synthesis of novel bioactive molecules . Compounds with similar pyrrolidine-pyridine architectures are frequently investigated as key intermediates or core structures in drug discovery programs, particularly for their potential to interact with biological targets through hydrogen bonding and hydrophobic interactions . As a sophisticated organic building block, it enables researchers to explore new chemical space and develop compounds for various preclinical research applications. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C13H20N2/c1-11(2)10-15-9-3-4-13(15)12-5-7-14-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3

InChI Key

AZFOIOPEINNATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC1C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1 Isobutylpyrrolidin 2 Yl Pyridine

Strategies for the Construction of the Pyridine (B92270) Core

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. researchgate.netnih.gov Its synthesis and functionalization are therefore central to the preparation of molecules like 4-(1-Isobutylpyrrolidin-2-yl)pyridine. Classical methods for pyridine synthesis often involve condensation reactions of carbonyl compounds with amines. nih.gov More contemporary approaches leverage metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed pyridine ring, offering high regioselectivity and functional group tolerance. nih.gov

For the specific construction of 4-substituted pyridines, several strategies are available. One approach involves the direct C-H functionalization of the pyridine ring. nih.gov This can be achieved through radical-based methods, such as Minisci-type reactions, or through transition-metal-catalyzed processes that selectively activate a C-H bond at the 4-position. researchgate.netacs.org For instance, photochemical methods utilizing dithiophosphoric acid as a catalyst can promote the functionalization of pyridines at the C4 position with high regioselectivity. researchgate.netacs.org Another strategy involves the use of pyridine N-oxides, which activates the pyridine ring for selective functionalization at the C2 and C4 positions. beilstein-journals.org Palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with partners like toluene (B28343) can lead to regioselective arylation. nih.gov

Furthermore, the synthesis of highly substituted pyridines can be accomplished through cascade reactions. A notable example is a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to form the pyridine ring. nih.gov Ring contraction of larger ring systems also presents a novel route to substituted pyridines. nih.govresearchgate.net

Approaches for the Introduction and Functionalization of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is another ubiquitous scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. whiterose.ac.ukwikipedia.org Its synthesis and functionalization are critical for assembling the target molecule.

Multi-step Organic Reactions in Pyrrolidine Synthesis

The construction of the 2-substituted pyrrolidine moiety often requires multi-step synthetic sequences. A common strategy involves the use of chiral precursors, such as proline or 4-hydroxyproline, which provide a ready-made, optically pure pyrrolidine ring that can be further functionalized. mdpi.comnih.gov For instance, (S)-prolinol, derived from the reduction of proline, serves as a versatile starting material for the synthesis of various pyrrolidine-containing drugs. mdpi.com

Another approach involves the cyclization of acyclic precursors. This can be achieved through various methods, including intramolecular hydroamination or C-H amination reactions. organic-chemistry.org For example, a copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds can yield pyrrolidines with good efficiency. organic-chemistry.org The synthesis can also proceed via [3+2] cycloaddition reactions involving azomethine ylides, which allows for the construction of the pyrrolidine ring with a high degree of stereocontrol. nih.govacs.org

Stereoselective Synthetic Pathways to Pyrrolidine Derivatives

Given that the C2 position of the pyrrolidine ring in the target molecule is a stereocenter, stereoselective synthesis is of paramount importance. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. nih.gov Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for various asymmetric transformations, including aldol (B89426) and Michael reactions, which can be used to construct chiral pyrrolidine precursors. nih.govnih.gov

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes are a highly effective method for the enantioenriched synthesis of pyrrolidine derivatives. rsc.org Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, can provide stereoselective access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. acs.org Additionally, enzyme-catalyzed reactions, such as those employing transaminases, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.govacs.org

Key Intermediates and Their Synthetic Utility

The synthesis of 2-substituted pyrrolidines often proceeds through key reactive intermediates. Iminium ions are particularly important, as they can be trapped by nucleophiles to introduce substituents at the α-carbon to the nitrogen in a stereocontrolled manner. acs.org Azomethine ylides are another class of crucial intermediates, widely used in [3+2] cycloaddition reactions to form the pyrrolidine ring. nih.govacs.org These ylides can be generated from various precursors, including the ring-opening of aziridines or the activation of imines or iminium ions. acs.org

Pyroglutamic acid and its derivatives are valuable chiral pool starting materials that can be converted into a variety of functionalized pyrrolidines. nih.gov For example, hemiaminals derived from pyroglutamic acid can serve as precursors for both cis- and trans-2,5-disubstituted pyrrolidines. nih.gov

Catalytic Methods in the Synthesis of this compound and Analogues

Catalysis plays a crucial role in the efficient and selective synthesis of both the pyridine and pyrrolidine moieties.

For the pyridine core, transition metal catalysis, particularly with palladium and copper, is widely employed for C-H functionalization and cross-coupling reactions. nih.govbeilstein-journals.org For instance, palladium-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters or potassium (hetero)aryltrifluoroborates provides a direct route to 2-arylpyridines. nih.govbeilstein-journals.org Copper-catalyzed methods have also been developed for the direct functionalization of pyridines with terminal alkynes. acs.org

In pyrrolidine synthesis, a variety of catalytic methods are utilized. Gold catalysis can be employed in tandem reactions to construct stereodefined pyrrolidine derivatives. acs.org Iridium catalysts, such as Vaska's complex, can be used for the reductive generation of azomethine ylides from amides and lactams for subsequent [3+2] cycloaddition reactions. acs.org Cobalt-catalyzed intramolecular cycloadditions of dipropargyl amine-nitriles offer a route to pyrrolidine-fused pyridine derivatives. researchgate.net

Catalytic Method Catalyst Application Reference
C-H ArylationPalladium AcetateSynthesis of C2-arylated pyridines from pyridine N-oxides nih.govbeilstein-journals.org
Alkyne CouplingCopper(I)Direct functionalization of pyridines with terminal alkynes acs.org
Tandem CyclizationGold(I) Chloride/Silver Antimony HexafluorideStereoselective synthesis of pyrrolidine derivatives acs.org
Azomethine Ylide GenerationVaska's Complex (Iridium)Synthesis of functionalized pyrrolidines via [3+2] cycloaddition acs.org
Intramolecular CycloadditionCobalt ComplexSynthesis of pyrrolidine-fused pyridine systems researchgate.net

Derivatization Strategies for Structural Modification and Diversification

Derivatization of the core this compound structure allows for the exploration of structure-activity relationships and the generation of diverse chemical libraries.

Modifications to the pyridine ring can be achieved through various C-H functionalization techniques, introducing a range of alkyl, aryl, and other functional groups at different positions. nih.govbeilstein-journals.org The nitrogen atom of the pyridine can also be targeted for N-oxide formation, which alters the electronic properties of the ring and can serve as a handle for further transformations. beilstein-journals.org

Purification and Characterization Methodologies in Compound Synthesis

Following the synthesis of a target compound such as this compound, a crucial step is its isolation and purification from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts. The subsequent characterization is essential to confirm the identity and purity of the isolated compound.

Purification Techniques

A combination of purification techniques is typically utilized to achieve the desired level of purity for a synthesized compound. For a compound with the structural characteristics of this compound, which contains a basic nitrogen atom, the following methods would be applicable:

Extraction: An initial workup of the reaction mixture would likely involve liquid-liquid extraction. Given the basic nature of the pyridine and pyrrolidine rings, the compound could be extracted from an organic solvent into an acidic aqueous solution. Subsequent basification of the aqueous layer would allow for the re-extraction of the purified amine back into an organic solvent.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel or alumina (B75360) would likely be used as the stationary phase. A gradient of non-polar to polar organic solvents, such as a mixture of hexanes and ethyl acetate, with the possible addition of a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing, would be employed as the mobile phase.

Distillation: If the compound is a liquid with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) could be used to purify it from non-volatile impurities.

Characterization Methodologies

Once purified, the structural identity and purity of this compound would be confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the pyrrolidine ring, and the isobutyl group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the neighboring protons.

¹³C NMR: This analysis would indicate the number of unique carbon atoms in the molecule and their chemical environment. Characteristic chemical shifts would be observed for the aromatic carbons of the pyridine ring, the aliphatic carbons of the pyrrolidine ring, and the carbons of the isobutyl group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for C-H bonds (both aromatic and aliphatic), C=N and C=C bonds of the pyridine ring, and C-N bonds.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared to the calculated theoretical values for the molecular formula C₁₃H₂₀N₂ to assess the purity of the sample.

The following table summarizes the expected analytical data for the characterization of this compound based on general principles for similar compounds. It is important to note that these are predicted values and actual experimental data may vary.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons (pyridine ring), aliphatic protons (pyrrolidine ring), and isobutyl group protons with appropriate chemical shifts, integration, and splitting patterns.
¹³C NMR Resonances for aromatic and aliphatic carbons at characteristic chemical shifts.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C₁₃H₂₀N₂.
High-Resolution MS Exact mass measurement confirming the elemental formula C₁₃H₂₀N₂.
Infrared (IR) Spectroscopy Absorption bands for C-H (aromatic and aliphatic), C=N, C=C, and C-N functional groups.
Elemental Analysis %C, %H, and %N values consistent with the molecular formula C₁₃H₂₀N₂.

Computational Chemistry and Molecular Modeling Studies of 4 1 Isobutylpyrrolidin 2 Yl Pyridine and Analogues

Theoretical Characterization of Molecular Structure and Electronic Properties

The foundational step in understanding a molecule's behavior is the detailed characterization of its three-dimensional structure and electronic landscape. Theoretical methods provide a powerful lens through which to examine these properties at an atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules. nih.govmdpi.com For 4-(1-Isobutylpyrrolidin-2-yl)pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can provide a precise picture of its stable conformation. mdpi.com These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric profile.

Table 1: Predicted Geometric Parameters for this compound using DFT | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length (Å) | C (Pyridine) | C (Pyrrolidine) | - | 1.52 | | | N (Pyrrolidine) | C (Isobutyl) | - | 1.47 | | **Bond Angle (°) ** | C (Pyridine) | C (Pyrrolidine) | N (Pyrrolidine) | 113.5 | | | C (Pyrrolidine) | N (Pyrrolidine) | C (Isobutyl) | 118.0 | | Dihedral Angle (°) | N (Pyridine) | C (Pyridine) | C (Pyrrolidine) | N (Pyrrolidine) | 120.5 | Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller gap suggests higher reactivity. For pyridine (B92270) derivatives, the HOMO is often localized on the nitrogen atom and the aromatic ring, while the LUMO is distributed across the ring system. wuxibiology.com FMO analysis helps predict how this compound might interact with other molecules or participate in chemical reactions. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.25
LUMO -0.98
Energy Gap (ΔE) 5.27

Note: The data in this table is hypothetical and illustrative of typical FMO analysis results.

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.dewikipedia.org This method is invaluable for understanding charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net An NBO analysis of this compound would quantify the natural atomic charges on each atom, revealing the polarity of bonds and identifying key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, measured by second-order perturbation theory, indicate the degree of electron delocalization from a lone pair or a bonding orbital into an antibonding orbital.

Table 3: Selected NBO Analysis Results for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (1) N (Pyridine) π* (C-C) 2.8
σ (C-H) (Isobutyl) σ* (N-C) (Pyrrolidine) 1.5

Note: LP denotes a lone pair. The data is representative and intended for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a bioactive agent, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. nih.govmdpi.comnih.gov This structure-based approach is fundamental in identifying potential drug candidates by screening large compound libraries against a specific biological target. mdpi.com

Table 4: Hypothetical Molecular Docking Scores of this compound Analogues Against a Kinase Target

Compound Docking Score (kcal/mol) Key Interacting Residues
This compound -8.5 ASP165, LYS45
Analogue A (propyl substituent) -8.1 ASP165
Analogue B (benzyl substituent) -9.2 ASP165, LYS45, PHE160

Note: Lower docking scores typically indicate higher predicted binding affinity. Data is for illustrative purposes.

In Silico Evaluation for Bioactivity Prediction

In silico platforms for bioactivity prediction use computational models to forecast the likely biological effects of a compound based on its chemical structure. ucj.org.ua These tools, such as Prediction of Activity Spectra for Substances (PASS), analyze a molecule's structure to predict its interaction with a wide range of biological targets, yielding a spectrum of potential activities like enzyme inhibition, receptor agonism/antagonism, or cytotoxicity. mdpi.com Such predictions are based on structure-activity relationships derived from large databases of known bioactive compounds. cmjpublishers.commdpi.com For this compound, these predictions can guide experimental screening by highlighting the most probable biological functions, thus saving significant time and resources. nih.gov

Table 5: Illustrative PASS Bioactivity Predictions for this compound

Predicted Activity Pa (Probability to be Active)
Nicotinic Acetylcholine Receptor Ligand 0.850
Enzyme Inhibitor 0.765
GPCR Ligand 0.690
Anticonvulsant 0.550

Note: Pa values range from 0 to 1. Higher values indicate a higher probability of the compound exhibiting that activity. This data is hypothetical.

Virtual Screening and Lead Generation Utilizing the this compound Scaffold

The core chemical structure, or scaffold, of this compound can serve as a valuable starting point for discovering new lead compounds through virtual screening. biosolveit.de Virtual screening involves the computational filtering of large chemical libraries to identify molecules with a high likelihood of binding to a specific biological target. mdpi.com

Two primary approaches are used:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock millions of compounds, ranking them based on their predicted binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the this compound scaffold as a query to search for other molecules with similar 2D or 3D features, based on the principle that structurally similar molecules often have similar biological activities. nih.gov

Techniques like "scaffold hopping" can also be employed to find new, structurally diverse compounds that retain the key pharmacophoric features of the original scaffold but possess different core structures, potentially leading to improved properties or novel intellectual property. nih.govnih.govgriffith.edu.au

Structure Activity Relationship Sar Studies of 4 1 Isobutylpyrrolidin 2 Yl Pyridine Derivatives

Elucidating the Influence of Substituents on the Pyridine (B92270) Ring

The pyridine ring serves as a crucial component for the biological activity of 4-(1-isobutylpyrrolidin-2-yl)pyridine derivatives, primarily through its ability to participate in hydrogen bonding and π-cation interactions with receptor sites. The position, size, and electronic nature of substituents on this aromatic ring can profoundly modulate affinity and efficacy.

Studies on analogous pyridyl-pyrrolidine compounds have demonstrated that substitutions on the pyridine ring can dramatically alter biological activity. For instance, in a series of 2'-substituted analogs of epibatidine (B1211577), a potent nicotinic agonist, the introduction of fluoro, bromo, and amino groups led to varied effects on affinity and efficacy at different nAChR subtypes. The fluoro analog showed significantly greater affinity for β2-containing receptors over β4-containing ones, while the amino analog displayed enhanced efficacy at α3β4 receptors compared to α4β2 receptors. nih.gov These findings underscore the sensitivity of the receptor to the electronic and steric properties of substituents on the pyridine ring.

For derivatives of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, another class of potent nAChR agonists, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities (Ki values from 0.15 to >9000 nM). nih.gov This highlights that even subtle changes in the substitution pattern can lead to substantial differences in receptor interaction. The introduction of hydrophobic or hydrogen-bonding alkynyl groups at the C5 position of the pyridyl ring in epibatidine and A-84543 has been shown to significantly increase selectivity for nAChRs containing β2 subunits over those with β4 subunits. acs.org

While direct SAR studies on this compound are limited, these examples from structurally related compounds suggest that modifications to the pyridine ring are a key strategy for fine-tuning the pharmacological profile.

Table 1: Inferred Influence of Pyridine Ring Substituents on the Activity of this compound Analogs

Position of SubstitutionType of SubstituentInferred Effect on ActivityReference Analog
VariousFluoroMay increase β2 vs. β4 nAChR selectivity.Epibatidine nih.gov
VariousBromoMay have modest effects on efficacy.Epibatidine nih.gov
VariousAminoMay alter efficacy at different nAChR subtypes.Epibatidine nih.gov
5-positionAlkynylCould significantly enhance β2 vs. β4 selectivity.Epibatidine, A-84543 acs.org
VariousBulky groupsGenerally expected to decrease affinity due to steric hindrance.General SAR principles nih.gov

Impact of Modifications on the Pyrrolidine (B122466) Moiety and Isobutyl Group

Pyrrolidine Ring Modifications: The pyrrolidine ring itself can be altered in several ways, including ring size, substitution, and stereochemistry. Quantitative structure-activity relationship (QSAR) studies on pyrrolidine-modified nicotine (B1678760) agonists have shown that bulky substituents on the pyrrolidine ring are generally detrimental to binding affinity. nih.gov The stereochemistry of substituents on the pyrrolidine ring is also critical, as it dictates the three-dimensional arrangement of the molecule and its fit within a chiral receptor binding pocket. nih.gov

Table 2: Inferred Impact of Pyrrolidine and N-Substituent Modifications on Activity

ModificationSpecific ChangeInferred Effect on ActivityRationale/Reference
Pyrrolidine RingIntroduction of bulky substituentsDecrease in binding affinity.QSAR on nicotine analogs nih.gov
N-Isobutyl GroupVariation in alkyl chain length/branchingModulation of affinity and selectivity.General principles of N-substituent SAR nih.gov
N-Isobutyl GroupIntroduction of polar groupsPotential alteration of pharmacokinetic properties.General medicinal chemistry principles

Positional Isomerism and Stereochemical Effects on Biological Activity

The spatial arrangement of atoms and functional groups in this compound is a critical determinant of its biological activity. This includes both the point of attachment of the pyrrolidine ring to the pyridine (positional isomerism) and the absolute configuration of the chiral center in the pyrrolidine ring (stereochemistry).

Positional Isomerism: The position of the pyrrolidin-2-yl group on the pyridine ring (e.g., 2-, 3-, or 4-position) significantly influences the molecule's geometry and its ability to interact with receptor binding sites. For instance, in a study of arylpyridin-2-yl guanidine (B92328) derivatives, shifting a phenyl group from the 6-position to the 3-, 4-, or 5-position of the pyridine ring led to inactive compounds, highlighting the critical role of the substituent's location. mdpi.com Similarly, for 2-(pyrrolidin-2-yl)pyridine derivatives, the relative orientation of the two rings is a key factor for biological activity.

Stereochemistry: The pyrrolidine ring in this compound contains a chiral center at the 2-position. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, as they interact differently with chiral biological macromolecules like receptors and enzymes. mdpi.com For cholinergic agonists, the stereochemistry of the molecule is a major determinant of both nicotinic and muscarinic activity. uomus.edu.iq For example, the muscarinic activity of methacholine (B1211447) resides principally in the (S)-isomer, with the (S)/(R) potency ratio being 240:1. uomus.edu.iq While specific data for the enantiomers of this compound are not available in the reviewed literature, it is highly probable that one enantiomer would exhibit significantly higher affinity and/or efficacy at its biological target compared to the other.

Conformational Analysis and its Correlation with the Pharmacological Profile

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on the conformations it can adopt in solution and at the receptor site. Conformational analysis aims to identify the low-energy conformations and understand how they relate to the observed pharmacological profile.

The pyrrolidine ring is known to exist in two predominant puckered conformations, often referred to as "exo" and "endo" envelope forms. The preferred conformation can be influenced by substituents on the ring. nih.gov The orientation of the pyridine ring relative to the pyrrolidine ring is another important conformational variable. Gas-phase studies of protonated nicotine have shown that it exists as a mixture of conformers with protonation occurring on either the pyridine or the pyrrolidine nitrogen, with subtle energy differences between them. rsc.org This highlights the conformational flexibility inherent in such systems.

Comparative SAR Studies with Related Heterocyclic Scaffolds

To better understand the unique contribution of the this compound scaffold to biological activity, it is useful to compare its SAR with that of related heterocyclic structures. Common variations include altering the size of the saturated nitrogen-containing ring (e.g., replacing pyrrolidine with piperidine (B6355638) or azetidine) or changing the aromatic heterocycle.

Pyrrolidine vs. Piperidine: The replacement of a pyrrolidine ring with a six-membered piperidine ring can significantly impact biological activity. In a series of compounds targeting sigma-1 and histamine (B1213489) H3 receptors, analogs containing a piperidine moiety showed higher affinity for the sigma-1 receptor compared to their piperazine (B1678402) counterparts. mdpi.com In the context of nicotinic alkaloids, anabasine, which contains a piperidine ring, has a different pharmacological profile compared to nicotine, which has a pyrrolidine ring. mdpi.com These differences can be attributed to the distinct size, shape, and conformational flexibility of the five- and six-membered rings.

Pyrrolidine vs. Azetidine (B1206935): The smaller, four-membered azetidine ring offers a more constrained scaffold compared to pyrrolidine. SAR studies on azetidine-containing dipeptides have shown that this conformational restriction can be a key determinant of antiviral activity. nih.gov The choice between an azetidine, pyrrolidine, or piperidine ring allows for a systematic exploration of the optimal ring size and conformational constraints for a given biological target.

Table 3: Comparative SAR of Heterocyclic Scaffolds

Scaffold ComparisonKey Structural DifferenceGeneral Impact on ActivityExample Context
Pyrrolidine vs. PiperidineRing size (5- vs. 6-membered)Alters affinity and selectivity due to changes in geometry and flexibility.Sigma-1/Histamine H3 ligands mdpi.com
Pyrrolidine vs. AzetidineRing size (5- vs. 4-membered)Increases conformational restriction, which can enhance activity.Antiviral dipeptides nih.gov
Pyridine vs. BenzimidazoleAromatic system (monocyclic vs. bicyclic)Can lead to enhanced potency through additional interactions.MSK1 inhibitors mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity and pharmacological evaluation of the compound This compound for the outlined topics.

Extensive searches were conducted to find data related to its receptor binding affinities, particularly concerning serotonin (B10506), GABA, and glutamate (B1630785) receptors, as well as its potential for enzymatic inhibition of kinases and viral enzymes. These searches did not yield any specific research findings, data tables, or detailed studies for "this compound."

Therefore, it is not possible to provide a scientifically accurate article on the specified areas of its biological and pharmacological profile as requested. The compound may be a novel chemical entity that has not yet been extensively studied or the research may not be publicly available.

Biological Activity and Pharmacological Evaluation of 4 1 Isobutylpyrrolidin 2 Yl Pyridine

Preclinical Pharmacological Profiling in In Vitro Systems

A thorough review of scientific databases and literature reveals no specific public data on the in vitro pharmacological profile of 4-(1-Isobutylpyrrolidin-2-yl)pyridine. Information regarding its binding affinities to various receptors, inhibitory constants for enzymes, or its effects in cell-based functional assays is not currently available in published research.

To illustrate the type of data that would be included in this section had it been available, the following is a hypothetical data table.

Hypothetical In Vitro Receptor Binding Profile for this compound

Receptor Target Binding Affinity (Ki, nM) Assay Type
Nicotinic Acetylcholine Receptor α4β2 Not Available Radioligand Binding
Dopamine (B1211576) Transporter (DAT) Not Available Radioligand Binding
Serotonin (B10506) Transporter (SERT) Not Available Radioligand Binding
Norepinephrine Transporter (NET) Not Available Radioligand Binding

Preclinical Pharmacological Evaluation in In Vivo Models

Consistent with the lack of in vitro data, there is no publicly available information on the preclinical evaluation of this compound in in vivo models. Studies in animal models are crucial for understanding the physiological and behavioral effects of a compound, and no such studies have been published for this specific molecule.

The following is a hypothetical data table to demonstrate the kind of information that would be presented in this section if research were available.

Hypothetical In Vivo Efficacy of this compound in a Mouse Model of Depression (Forced Swim Test)

Animal Model Endpoint Result
C57BL/6 Mice Immobility Time Not Available

Until dedicated research is conducted and published, the biological activity and pharmacological profile of this compound will remain uncharacterized.

Mechanism of Action Studies of 4 1 Isobutylpyrrolidin 2 Yl Pyridine

Molecular Basis of Ligand-Target Interactions

The initial step in characterizing the mechanism of action of any compound is to identify its molecular target(s). This interaction is governed by the three-dimensional structure of both the ligand and the target, typically a protein such as a receptor or enzyme. The affinity and specificity of this binding are dictated by a variety of intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Table 1: Potential Intermolecular Interactions of 4-(1-Isobutylpyrrolidin-2-yl)pyridine

Interaction TypePotential Contribution from this compound
Hydrogen BondingThe nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor.
Hydrophobic InteractionsThe isobutyl group and the aliphatic part of the pyrrolidine (B122466) ring can engage in hydrophobic interactions within a nonpolar binding pocket.
Pi-StackingThe aromatic pyridine ring can participate in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.
Van der Waals ForcesThe overall shape and size of the molecule will determine the extent of van der Waals contacts with the target.

This table is hypothetical and illustrates the types of interactions that would be investigated for this compound.

Intracellular Signaling Pathway Modulation

Upon binding to its target, a ligand can trigger a cascade of intracellular events known as a signaling pathway. The nature of this modulation depends on whether the compound acts as an agonist, antagonist, or modulator of the target's activity. For instance, if this compound were to bind to a G-protein coupled receptor (GPCR), it could initiate a conformational change in the receptor, leading to the activation of G-proteins and subsequent downstream signaling through second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3).

To investigate this, researchers would perform cell-based assays to measure changes in the levels of these second messengers or the activity of downstream kinases and transcription factors following exposure to the compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

A critical aspect of a ligand's mechanism of action is its binding site on the target protein. Orthosteric ligands bind to the same site as the endogenous (natural) ligand of the receptor. In contrast, allosteric modulators bind to a distinct site on the receptor, causing a conformational change that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand.

Determining whether this compound acts via an orthosteric or allosteric mechanism would require sophisticated binding and functional studies. These experiments often involve competition assays with known orthosteric ligands and detailed kinetic analyses. The potential for allosteric modulation is a significant area of drug discovery, as it can offer greater target selectivity and a more nuanced control of receptor activity.

Functional Consequences of Receptor Activation or Inhibition

The ultimate physiological effect of a compound is the result of its modulation of cellular function. If this compound were to act as an agonist at a particular receptor, the functional consequence would be the initiation of a biological response characteristic of that receptor's activation. Conversely, as an antagonist, it would block the action of the endogenous ligand, thereby inhibiting that response.

Functional assays are crucial for understanding these consequences. These can range from measuring changes in ion channel activity in single cells to observing behavioral changes in whole organisms. The specific assays employed would be dictated by the identified molecular target and the physiological system in which it operates.

Medicinal Chemistry and Drug Discovery Implications of 4 1 Isobutylpyrrolidin 2 Yl Pyridine

Role as a Privileged Scaffold for Drug Design

The pyrrolidinylpyridine core is widely regarded as a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of a diverse range of therapeutic agents. The versatility of the pyrrolidinylpyridine scaffold stems from several key features inherent to its structure.

The pyridine (B92270) ring, a bioisostere of a phenyl group, is a common motif in many FDA-approved drugs. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility, metabolic stability, and ability to interact with biological targets. nih.gov The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, provides a three-dimensional structural element that can effectively explore the binding pockets of target proteins. nih.gov The substituents on both the pyrrolidine and pyridine rings can be readily modified, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing a lead compound is a cornerstone of drug discovery. A lead compound is a chemical entity that has shown promising biological activity against a specific target and serves as the starting point for the development of a new drug. The 4-(1-isobutylpyrrolidin-2-yl)pyridine scaffold can be utilized in various strategies for lead identification and optimization.

Lead Identification: High-throughput screening (HTS) of large chemical libraries is a common method for identifying initial "hits." Libraries containing diverse pyrrolidinylpyridine derivatives can be screened against various biological targets to identify compounds with desired activity. Fragment-based drug discovery (FBDD) is another approach where smaller, low-affinity fragments corresponding to parts of the this compound structure can be identified and then grown or linked together to create a more potent lead compound.

Lead Optimization: Once a lead compound containing the this compound core is identified, medicinal chemists employ various optimization strategies to enhance its drug-like properties. These strategies aim to improve potency, selectivity, metabolic stability, and pharmacokinetic profile while minimizing toxicity.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule, such as the isobutyl group or the substitution pattern on the pyridine ring, and evaluating the impact of these changes on biological activity.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physicochemical properties to improve potency or pharmacokinetic properties.

Computational Modeling: Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how modifications to the scaffold will affect its interaction with the target protein.

The following table summarizes common lead optimization strategies applicable to the this compound scaffold:

StrategyDescriptionPotential Impact
Modification of the N-isobutyl group Replacement with other alkyl or aryl groups.Alter lipophilicity, metabolic stability, and target binding.
Substitution on the pyridine ring Introduction of various functional groups (e.g., halogens, methoxy, amino).Modulate electronic properties, solubility, and target interactions.
Modification of the pyrrolidine ring Introduction of substituents or altering stereochemistry.Influence conformational preferences and interactions with the target.
Salt formation Forming salts of the pyridine nitrogen.Improve solubility and bioavailability.

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel and patentable chemical entities with improved properties.

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original's biological activity. For a lead compound based on the this compound core, a scaffold hop might involve replacing the pyridine ring with another heteroaromatic system like a pyrimidine, pyrazine, or even a non-aromatic ring system that can present the key interacting groups in a similar spatial orientation. The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Bioisosteric Replacements: Bioisosterism refers to the replacement of atoms or functional groups within a molecule with other groups that have similar physical or chemical properties, leading to a new compound with similar biological activity. This is a more subtle modification than scaffold hopping. In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule. For instance, the pyridine ring could be replaced by a fluorinated phenyl ring to modulate its electronic properties and metabolic stability. The isobutyl group could be replaced with other branched or cyclic alkyl groups to fine-tune lipophilicity.

The table below provides examples of potential bioisosteric replacements for different moieties of the this compound structure:

Original MoietyPotential Bioisosteric Replacement(s)Rationale
Pyridine RingPhenyl, Thiophene, Pyrimidine, PyridazineModify electronic properties, hydrogen bonding capacity, and metabolic pathways.
Isobutyl GroupCyclopropylmethyl, Neopentyl, sec-ButylAlter steric bulk, lipophilicity, and metabolic stability.
Pyrrolidine RingPiperidine (B6355638), Thiazolidine, OxazolidineChange ring size, conformation, and hydrogen bonding potential.

Development of Novel Therapeutic Agents from the Pyrrolidinylpyridine Core

The pyrrolidinylpyridine core has been explored for the development of a wide range of therapeutic agents, demonstrating its versatility as a privileged scaffold. While specific research on this compound is limited in publicly available literature, the broader class of pyrrolidinylpyridine derivatives has shown promise in several therapeutic areas.

The central nervous system (CNS) is a prominent target for drugs containing the pyridine and pyrrolidine scaffolds. Pyridine alkaloids, for instance, have a long history of use and investigation for their CNS activity. nih.gov The structural features of pyrrolidinylpyridines make them suitable candidates for interacting with various CNS receptors and enzymes.

Derivatives of the pyrrolidinylpyridine core are being investigated for their potential in treating a range of neurological and psychiatric disorders, including:

Alzheimer's Disease: By targeting enzymes like cholinesterases.

Schizophrenia and Depression: Through modulation of dopamine (B1211576) and serotonin (B10506) receptors.

Anxiety Disorders: By interacting with GABA receptors.

The ability of these compounds to cross the blood-brain barrier, a critical requirement for CNS-active drugs, can be modulated by altering the substituents on the scaffold, such as the isobutyl group in this compound.

The pyridine nucleus is a key component of many compounds with demonstrated antimicrobial and antiproliferative activities. nih.govnih.gov The incorporation of a pyrrolidine ring can further enhance these properties by providing additional interaction points with biological targets in pathogens or cancer cells.

Anti-infective Potential: Derivatives of 4-pyrrolidinopyridine (B150190) have been synthesized and evaluated for their antibacterial activity. For example, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have shown inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli. mdpi.com The mechanism of action is often related to the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Anti-proliferative Potential: Pyridine derivatives have been extensively studied for their anticancer properties. nih.govsemanticscholar.org They can exert their anti-proliferative effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The structure-activity relationship studies of pyridine derivatives have shown that the presence and position of certain functional groups can significantly influence their cytotoxic activity against various cancer cell lines. nih.gov The this compound scaffold provides a template that can be decorated with various functional groups to develop potent and selective anti-cancer agents.

The following table summarizes the potential anti-infective and anti-proliferative activities of pyrrolidinylpyridine derivatives:

Therapeutic AreaPotential Mechanism of ActionExample Target Organisms/Cells
Anti-bacterial Disruption of cell membrane, enzyme inhibition.Staphylococcus aureus, Escherichia coli
Anti-fungal Inhibition of fungal cell wall synthesis.Candida albicans
Anti-cancer Kinase inhibition, topoisomerase inhibition, apoptosis induction.Human cancer cell lines (e.g., breast, colon, lung).

Prokinetic agents are drugs that enhance gastrointestinal motility and are used to treat disorders such as gastroparesis and gastroesophageal reflux disease (GERD). clevelandclinic.org Several prokinetic drugs act on serotonin (5-HT) receptors, particularly the 5-HT4 receptor, or dopamine D2 receptors. The pyrrolidinylpyridine scaffold has been explored in the design of agents targeting these receptors.

Chemoinformatic Approaches in Compound Libraries Development

The development of compound libraries centered around the this compound scaffold is a critical step in identifying novel therapeutic agents. Chemoinformatic approaches are instrumental in this process, enabling the rational design and optimization of these libraries for enhanced biological activity and drug-like properties. These computational techniques allow for the exploration of vast chemical spaces, prediction of molecular properties, and prioritization of compounds for synthesis and experimental testing.

At the heart of modern drug discovery, chemoinformatics bridges computational science with chemistry and biology to streamline the identification of lead compounds. For a scaffold such as this compound, these methods are applied to build focused and diverse compound libraries with a higher probability of containing active molecules. This is achieved through a variety of computational strategies, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov When developing a library based on the this compound core, virtual screening can be employed to explore various substitutions on the pyrrolidine and pyridine rings.

The process begins with the creation of a virtual library of derivatives. This is accomplished by computationally enumerating different functional groups at specific positions on the parent scaffold. For instance, modifications could be introduced at the isobutyl group or on the pyridine ring to modulate the compound's physicochemical properties and its potential interactions with a biological target.

A hypothetical virtual library of this compound analogs could be generated by introducing a range of substituents. The properties of these virtual compounds can then be calculated and filtered based on drug-likeness criteria, such as Lipinski's rule of five, to ensure favorable pharmacokinetic profiles.

Table 1: Physicochemical Properties of a Virtual Library of this compound Analogs

Compound ID R-Group (Pyridine Ring) Molecular Weight ( g/mol ) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Lead Compound H 206.33 2.8 0 2
Analog-001 3-Cl 240.77 3.5 0 2
Analog-002 4-OCH3 236.35 2.7 0 3
Analog-003 3-NH2 221.34 2.1 1 3

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govscispace.com In the context of this compound, QSAR studies can be used to predict the biological activity of unsynthesized analogs and to guide the design of more potent compounds.

To build a QSAR model, a training set of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound in the training set. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to develop a mathematical equation that correlates the descriptors with the biological activity.

For a library of pyrrolidine derivatives, a QSAR model could reveal that specific steric and electronic properties of the substituents on the pyridine ring are crucial for activity. nih.gov For example, a model might indicate that electron-withdrawing groups at the 4-position of the pyridine ring enhance the inhibitory activity against a particular target.

Table 2: QSAR Model for a Series of this compound Derivatives

Compound ID Experimental pIC50 Predicted pIC50 Steric Parameter (R-Group) Electronic Parameter (R-Group)
Analog-001 7.2 7.1 0.55 0.37
Analog-002 6.5 6.6 0.28 -0.27
Analog-003 6.8 6.9 0.35 -0.66

This table contains hypothetical data for illustrative purposes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is particularly useful in structure-based drug design, where the three-dimensional structure of the biological target is known.

In the development of a compound library based on this compound, molecular docking can be used to simulate the binding of virtual analogs to the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The docking scores, which are estimates of the binding energy, can be used to rank the compounds in the virtual library and prioritize them for synthesis. tandfonline.com

For instance, docking studies might reveal that the pyridine nitrogen of the scaffold forms a crucial hydrogen bond with a specific amino acid residue in the target's active site, while the isobutyl group occupies a hydrophobic pocket. This information can then be used to design new analogs with improved binding affinity.

Table 3: Molecular Docking Scores of this compound Analogs against a Hypothetical Target

Compound ID Docking Score (kcal/mol) Key Interacting Residues Number of Hydrogen Bonds
Lead Compound -7.5 TYR84, PHE290 1
Analog-001 -8.2 TYR84, PHE290, SER122 2
Analog-002 -7.1 TYR84, PHE290 1
Analog-003 -7.9 TYR84, PHE290, ASP86 2

This table contains hypothetical data for illustrative purposes.

By integrating these chemoinformatic approaches, the development of compound libraries based on the this compound scaffold can be significantly accelerated and focused. These computational tools provide a rational basis for the design of novel molecules with desired biological activities and drug-like properties, ultimately enhancing the efficiency of the drug discovery process. The versatility of the pyrrolidine scaffold, combined with the power of in silico methods, makes it a promising area for the discovery of new therapeutic agents. researchgate.netnih.govnih.gov

Future Research Directions and Perspectives

Expanding the Synthetic Repertoire for Structural Diversity

The continued evolution of synthetic organic chemistry is crucial for generating novel analogs of 4-(1-Isobutylpyrrolidin-2-yl)pyridine with diverse structural motifs. Future efforts will likely concentrate on developing more efficient, stereoselective, and cost-effective synthetic routes.

Key areas of focus include:

Novel Cyclization and Annulation Strategies: Developing new methods for constructing the core pyridine (B92270) and pyrrolidine (B122466) rings will be essential. This includes exploring transition-metal-catalyzed reactions, Michael additions, and innovative cyclization cascades to create substituted pyridines. For instance, recent advancements have demonstrated the synthesis of trisubstituted pyridines from α-fluoro-β-ketoesters and α,β-unsaturated aldehydes. Similarly, photo-promoted ring contraction reactions of pyridines with silylborane have emerged as a novel pathway to create functionalized pyrrolidine derivatives.

Functionalization of the Heterocyclic Core: Research into late-stage functionalization will allow for the rapid diversification of lead compounds. This involves introducing a variety of substituents onto the pyridine and pyrrolidine rings to modulate physicochemical properties and biological activity. Techniques such as C-H activation, cross-coupling reactions, and multicomponent reactions will be instrumental.

Stereoselective Synthesis: Given the importance of stereochemistry in drug action, the development of methods to control the stereocenters within the pyrrolidine ring is a high priority. Asymmetric catalysis and the use of chiral auxiliaries will be key to accessing specific enantiomers and diastereomers, which may exhibit different pharmacological profiles. The resolution of racemic mixtures through methods like recrystallization with chiral acids will also continue to be a valuable technique.

A summary of emerging synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Application for Pyrrolidinylpyridines
Photo-promoted Ring Contraction Utilizes photoirradiation of pyridines with reagents like silylborane to induce a ring contraction, forming pyrrolidine derivatives.A novel route to synthesize the pyrrolidine core with unique substitution patterns directly from pyridine precursors.
Michael Addition Reactions Involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, a key step in forming substituted pyridine rings.Creation of highly functionalized pyridine moieties for structure-activity relationship (SAR) studies.
Reductive Hydroamination/Cyclization An intramolecular cascade reaction that forms piperidine (B6355638) rings (a related heterocycle) from alkynes, which could be adapted for pyrrolidine synthesis.Stereoselective synthesis of the pyrrolidine ring to control the compound's three-dimensional structure.
Multi-component Reactions Combining three or more reactants in a single step to rapidly build molecular complexity.Efficiently generate a library of diverse analogs by varying multiple substituents simultaneously.

Advanced Pharmacological Characterization in Complex Biological Systems

Moving beyond initial in vitro screening, the next phase of research must involve a deeper pharmacological characterization of this compound analogs in more complex, physiologically relevant systems. This is essential for understanding their true therapeutic potential and predicting clinical outcomes.

Future research should incorporate:

In Vivo Target Engagement and Biomarker Analysis: To confirm that a compound is interacting with its intended target in a living organism, studies measuring target engagement are critical. This can be coupled with the analysis of downstream biomarkers to quantify the biological response. For example, in vivo studies might measure changes in serum prolactin as a neuroendocrine biomarker for kappa opioid receptor (KOR) activation.

Comprehensive In Vivo Models of Disease: Testing lead compounds in sophisticated animal models that accurately mimic human diseases is crucial. This allows for the evaluation of efficacy and provides insights into the compound's mechanism of action in a complex biological environment.

Signal Transduction Pathway Analysis: Investigating how these compounds modulate intracellular signaling is key to understanding their effects. Assays that can differentiate between various signaling pathways, such as G-protein activation versus β-arrestin recruitment for G-protein coupled receptors (GPCRs), can reveal functional selectivity or "biased agonism". This bias can be crucial, as it may separate therapeutic effects from unwanted side effects.

Neurologic and Behavioral Phenotyping: For compounds targeting the central nervous system, a thorough evaluation of potential unwanted effects is necessary. This includes using standardized tests like the rotarod test to assess motor coordination and sedation.

Characterization MethodObjectiveExample Application
[³⁵S]GTPγS Assay To measure the activation of G-protein coupled receptors (GPCRs) by a compound.Quantifying the potency and efficacy of a pyrrolidinylpyridine analog at its target receptor.
β-Arrestin Recruitment Assay To determine if a compound activates the β-arrestin signaling pathway, which can be linked to side effects.Assessing the signaling bias of a compound to develop functionally selective drugs with improved safety profiles.
Rotarod Test To evaluate the effect of a compound on motor coordination and balance in rodents, often used to detect sedation or neurological deficits.Identifying potential central nervous system side effects of novel analogs.
Maximal Electroshock (MES) Test An animal model used to screen for anticonvulsant activity.Exploring the potential therapeutic use of pyrrolidinylpyridine derivatives in epilepsy.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. For pyrrolidinylpyridine derivatives, these computational tools can be applied at every stage of development.

Key applications include:

De Novo Drug Design: AI algorithms can generate novel molecular structures from scratch that are optimized for specific properties, such as high affinity for a target and favorable drug-like characteristics. This can rapidly expand the chemical space around the this compound scaffold.

High-Throughput Virtual Screening (HTVS): ML models can screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. This prioritizes synthetic efforts on the most promising candidates.

Predictive Modeling: AI can develop models to predict various properties of new analogs, including their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This reduces the reliance on time-consuming and expensive experimental testing in the early stages.

Optimization of Lead Compounds: By analyzing structure-activity relationships within large datasets, ML algorithms can suggest specific structural modifications to improve the potency and reduce the off-target effects of a lead compound.

The increasing availability of large biomedical datasets, combined with advanced computing power, will continue to enhance the predictive accuracy of these models.

Exploration of Novel Therapeutic Areas for Pyrrolidinylpyridine Derivatives

The structural motifs present in this compound are found in compounds with a wide range of biological activities, suggesting that its derivatives could have applications beyond their initial targets. Future research should systematically explore these possibilities.

Potential new therapeutic areas include:

Antimicrobial and Antiviral Agents: Pyridine and pyrrolidine derivatives are known to possess significant antimicrobial and antiviral properties. Analogs could be screened against a broad panel of multidrug-resistant bacteria and viruses, which represent a major global health threat.

Oncology: Many antitumor agents contain pyrrolidine or pyridine rings. Future studies could evaluate the anticancer activity of novel derivatives in various cancer cell lines and in vivo tumor models.

Inflammatory Diseases: Mitogen- and Stress-Activated Kinase 1 (MSK1) is a target in inflammatory diseases, and pyridine-based compounds have been identified as inhibitors. This suggests that pyrrolidinylpyridine derivatives could be explored for conditions like asthma, psoriasis, or rheumatoid arthritis.

Neurodegenerative and Psychiatric Disorders: Given that many CNS-active drugs contain these heterocyclic scaffolds, there is potential for developing treatments for conditions like Alzheimer's disease, Parkinson's disease, or depression.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.